molecular formula C13H15NO4 B2688442 N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)furan-2-carboxamide CAS No. 1795085-46-9

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)furan-2-carboxamide

Cat. No. B2688442
CAS RN: 1795085-46-9
M. Wt: 249.266
InChI Key: KPAFEHBPYZGOAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)furan-2-carboxamide” is a compound that contains a furan nucleus, which is a five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom . Furan derivatives have occupied a unique place in the field of medicinal chemistry . The incorporation of the furan nucleus is an important synthetic strategy in drug discovery .


Synthesis Analysis

The synthesis of furan derivatives often involves the acylation of amines with furan-2-carbonyl chloride . The resulting amide is then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide . This carbothioamide can then be oxidized with potassium ferricyanide in an alkaline medium to produce the desired furan derivative .


Molecular Structure Analysis

The molecular structure of furan derivatives can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and 1H NMR . These techniques can provide detailed information about the geometrical and vibrational properties of the molecule .


Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions. For example, they can be subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The alkylation of the title compound with methyl iodide can lead to the formation of a quaternization product at the pyridine nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be analyzed using various techniques. For example, spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR can provide information about the compound’s structure and its interactions with other molecules .

Mechanism of Action

properties

IUPAC Name

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-13(16,8-10-4-2-6-17-10)9-14-12(15)11-5-3-7-18-11/h2-7,16H,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAFEHBPYZGOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.